molecular formula C20H23BrN2O3 B3743309 N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide

N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide

Cat. No. B3743309
M. Wt: 419.3 g/mol
InChI Key: HIOJSJSLMAUXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide is a chemical compound with potential therapeutic applications. It is a hydrazide derivative of benzophenone and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting certain enzymes or signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses by interfering with their entry into host cells.
Biochemical and Physiological Effects:
N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. It has also been reported to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. It has also been reported to have low toxicity in animal models. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability in vivo. It may also exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide. One potential direction is to investigate its use in combination with other drugs or therapies for the treatment of cancer or neurodegenerative diseases. Another direction is to explore its potential as a drug delivery system for targeted drug delivery. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential off-target effects.

Scientific Research Applications

N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide has potential therapeutic applications due to its pharmacological properties. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N'-[2-(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-13-11-16(9-10-17(13)21)26-12-18(24)22-23-19(25)14-5-7-15(8-6-14)20(2,3)4/h5-11H,12H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOJSJSLMAUXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide
Reactant of Route 5
N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N'-[(4-bromo-3-methylphenoxy)acetyl]-4-tert-butylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.